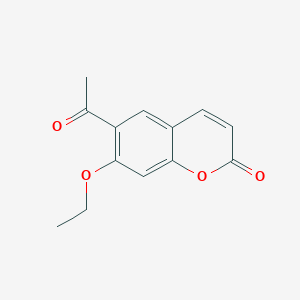

6-Acetyl-7-ethoxy-2H-chromen-2-one

Descripción

Propiedades

Fórmula molecular |

C13H12O4 |

|---|---|

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

6-acetyl-7-ethoxychromen-2-one |

InChI |

InChI=1S/C13H12O4/c1-3-16-12-7-11-9(4-5-13(15)17-11)6-10(12)8(2)14/h4-7H,3H2,1-2H3 |

Clave InChI |

YPWNHEXIUIFWSP-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C2C=CC(=O)OC2=C1)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Pechmann Condensation

The Pechmann reaction remains a cornerstone for synthesizing coumarin scaffolds. For 6-acetyl-7-ethoxy derivatives, a modified approach involves condensing resorcinol derivatives with β-keto esters under acidic conditions.

Procedure :

Resorcinol (5.5 g, 0.05 mol) is dissolved in dioxane, followed by dropwise addition of concentrated HSO (2 mL) at 25°C. Ethyl acetoacetate (7 mL) is introduced, and the mixture is heated to 60°C for 4 hours. The product precipitates upon cooling and is recrystallized from methanol, yielding 7-hydroxy-4-methylcoumarin (91%). Subsequent O-alkylation with ethyl bromide in acetone using KCO as a base affords 7-ethoxy-4-methylcoumarin, which undergoes Friedel-Crafts acetylation at the 6-position.

Key Data :

Direct O-Alkylation of 7-Hydroxycoumarins

Alkylation of 7-hydroxy-4-methylcoumarin with ethylating agents is a widely adopted strategy.

Procedure :

7-Hydroxy-4-methylcoumarin (656 mg, 3.73 mmol) is refluxed with ethyl bromide (520 mg, 4.29 mmol) in acetone (35 mL) using KCO (1.29 g, 9.33 mmol) as a base. After 6 hours, the mixture is concentrated, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 90:10). Acetylation at the 6-position is achieved using acetyl chloride in the presence of AlCl.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for multi-step syntheses.

Procedure :

A mixture of 7-hydroxy-4-methylcoumarin (1 mmol), ethyl bromide (1.2 mmol), and CsCO (1.2 mmol) in acetonitrile is irradiated at 100°C for 20 minutes. The intermediate is acetylated using acetic anhydride under microwave conditions (150°C, 10 minutes).

Key Data :

Smiles Rearrangement and Hydrolysis

A novel approach involves Smiles rearrangement of O-alkylated intermediates to introduce the acetyl group.

Procedure :

7-Hydroxycoumarin is alkylated with α-bromoacetamide derivatives in DMF using CsCO. The intermediate undergoes O→N Smiles rearrangement at 70°C for 24 hours, followed by acidic hydrolysis to yield 6-acetyl-7-ethoxycoumarin.

Key Data :

-

Mechanistic Insight : Rearrangement proceeds via a spirocyclic transition state, confirmed by H NMR monitoring.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Acetil-7-etoxi-2H-cromen-2-ona puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: La sustitución electrófila se puede facilitar mediante reactivos como el bromo o el ácido nítrico en condiciones ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .

Aplicaciones Científicas De Investigación

Chemistry

6-Acetyl-7-ethoxy-2H-chromen-2-one serves as a precursor for synthesizing other coumarin derivatives. Its chemical structure is conducive to various modifications, allowing researchers to explore new compounds with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which may contribute to its potential therapeutic effects against oxidative stress-related diseases.

- Anticancer Activity: Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, it has shown effectiveness against breast and prostate cancer cell lines by modulating cell cycle regulatory proteins.

Medicinal Applications

The medicinal potential of this compound includes:

- Anti-inflammatory Effects: Research suggests that the compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies have indicated that this compound possesses antimicrobial properties, effective against various bacterial strains.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human breast cancer cell lines (BT-474 and MDA-MB-231). The results indicated a dose-dependent inhibition of cell proliferation, correlating with increased levels of cyclin-dependent kinase inhibitor p21 and downregulation of the p53 tumor suppressor gene.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| BT-474 | 15 | Induction of apoptosis |

| MDA-MB-231 | 12 | Modulation of cell cycle regulators |

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Mecanismo De Acción

El mecanismo de acción de 6-Acetil-7-etoxi-2H-cromen-2-ona implica su interacción con varios objetivos y vías moleculares. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. En términos de sus propiedades antimicrobianas, puede interrumpir las membranas celulares microbianas e inhibir el crecimiento de patógenos. Los objetivos y vías moleculares exactos pueden variar según la actividad biológica específica que se esté estudiando .

Compuestos similares:

6-Acetil-7-hidroxi-4-metil-2H-cromen-2-ona: Este compuesto es similar en estructura pero tiene un grupo hidroxilo en lugar de un grupo etoxi, lo que puede influir en su reactividad química y actividad biológica.

7-Hidroxi-6-metoxi-2H-cromen-2-ona: Otro compuesto similar con un grupo metoxi, conocido por su actividad inhibitoria de la lipooxigenasa.

Unicidad: 6-Acetil-7-etoxi-2H-cromen-2-ona es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su grupo etoxi puede influir en su solubilidad e interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

En conclusión, 6-Acetil-7-etoxi-2H-cromen-2-ona es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones industriales. Su estructura y reactividad únicas lo convierten en un tema de estudio valioso en diversos campos.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

6-Chloro-7-methoxy-2H-chromen-2-one (C₁₀H₇ClO₃)

- Substituents : Chloro (position 6), methoxy (position 7).

- Molecular Weight : 210.61 g/mol .

- Key Differences: The chloro and methoxy groups reduce electron density compared to the acetyl-ethoxy combination in the target compound.

8-Acetyl-7-hydroxy-2H-chromen-2-one (C₁₂H₁₀O₅)

- Substituents : Acetyl (position 8), hydroxy (position 7).

- Melting Point : 197–199°C .

- Key Differences : The hydroxy group at position 7 enables hydrogen bonding, increasing solubility in polar solvents compared to the ethoxy group in the target compound. The acetyl group at position 8 may alter steric interactions in biological targets compared to position 5.

6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (C₁₁H₁₀O₄)

- Substituents : Hydroxy (position 6), methoxy (position 7), methyl (position 4).

- The hydroxy-methoxy combination mimics natural coumarins like scoparone, which exhibit antioxidant activity.

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (C₁₁H₁₀ClO₃)

- Substituents : Chloro (position 6), hydroxy (position 7), dimethyl (positions 3 and 4).

- Molecular Weight : 224.64 g/mol .

Physicochemical Properties

*Estimated properties based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-Acetyl-7-ethoxy-2H-chromen-2-one?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Chromenone Formation : Start with a resorcinol derivative (e.g., 7-hydroxycoumarin) and introduce the ethoxy group via alkylation using ethyl bromide and a base (e.g., K₂CO₃) .

Acetylation : Introduce the acetyl group at the 6-position using acetyl chloride or acetic anhydride under Friedel-Crafts conditions (e.g., BF₃·Et₂O as a catalyst) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the product.

- Validation : Confirm structure via (e.g., acetyl proton at δ 2.5–2.7 ppm, ethoxy protons at δ 1.3–1.5 ppm) and mass spectrometry (expected molecular ion at m/z 246.22) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- : Identify substituent environments (e.g., acetyl, ethoxy, and aromatic protons). Compare shifts with analogous compounds (e.g., 7-ethoxycoumarin derivatives show aromatic protons at δ 6.1–7.8 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguous structures by obtaining single crystals (solvent: ethanol/water) and refining data with SHELXL (R-factor < 0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

Parameter Optimization : Ensure computational models (e.g., DFT/B3LYP/6-311+G(d,p)) account for solvent effects (e.g., chloroform) and tautomerism .

Cross-Validation : Compare experimental shifts with multiple computational methods (e.g., GIAO vs. CSGT). For example, acetyl proton shifts in similar chromenones show <0.3 ppm deviation when solvent is modeled .

Error Analysis : Statistically evaluate deviations (e.g., mean absolute error >0.5 ppm suggests structural misassignment) and re-examine synthesis/purity .

Q. What strategies are effective for refining crystal structures of this compound when twinning is present?

- Methodological Answer :

Twin Law Identification : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a 180° rotation about the crystallographic axis is common in monoclinic systems .

Data Integration : Employ SAINT or SADABS to correct for overlapping reflections .

Validation : Check R-factor convergence (target: <0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

Kinetic Studies : Monitor intermediates via HPLC or in situ FTIR (e.g., acetyl group hydrolysis under acidic conditions) .

Isotopic Labeling : Use -labeled acetyl groups to track substituent migration in rearrangement reactions .

Computational Modeling : Simulate transition states (e.g., Gaussian09) to identify energetically favorable pathways. For example, acetylation at the 6-position is favored due to resonance stabilization .

Data Contradiction and Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

- Methodological Answer :

Assay Standardization : Use positive controls (e.g., quercetin for antioxidant assays) and normalize data to cell viability (MTT assay) .

Solubility Checks : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent interference .

Statistical Analysis : Apply ANOVA or t-tests to evaluate significance (p < 0.05). For example, discrepancies in IC₅₀ values >20% may indicate assay variability .

Q. What methods improve purity assessment when chromatographic data conflicts with melting point analysis?

- Methodological Answer :

Multi-Technique Cross-Check : Combine HPLC (C18 column, acetonitrile/water gradient) with DSC (melting onset within ±2°C of literature) .

Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., deacetylated derivatives at m/z 204.18) .

Recrystallization Optimization : Test solvent polarity (e.g., ethyl acetate vs. methanol) to enhance crystal lattice uniformity .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 246.22 g/mol | |

| X-ray R-factor | <0.05 (SHELXL-refined) | |

| Acetyl: δ 2.5–2.7; Ethoxy: δ 1.3–1.5 ppm | ||

| IR Stretches | C=O: 1700 cm⁻¹; C-O: 1250 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.